2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride typically involves the construction of the imidazole ring followed by the introduction of the naphtho group and the ethan-1-amine moiety. The process generally includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, which forms glyoxaline, an early name for imidazole.
Introduction of the Naphtho Group: This step involves the reaction of the imidazole ring with naphthoquinone under acidic conditions to form the naphtho[1,2-d]imidazole structure.
Attachment of the Ethan-1-amine Moiety: The final step involves the alkylation of the naphtho[1,2-d]imidazole with an appropriate alkyl halide, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthohydroquinone derivatives .
Scientific Research Applications
2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
Uniqueness
2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride is unique due to its naphtho[1,2-d]imidazole structure, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
2648957-58-6 |
---|---|
Molecular Formula |
C13H19Cl2N3 |
Molecular Weight |
288.2 |
Purity |
0 |
Origin of Product |
United States |
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